B1574644 KHK2455

KHK2455

Cat. No. B1574644
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KHK2455 is a potent and selective IDO1 inhibitor with potential immunomodulating and antineoplastic activities. KHK2455 targets and binds to IDO1, an enzyme responsible for the oxidation of tryptophan into kynurenine. By inhibiting IDO1 and decreasing kynurenine in tumor cells, KHK2455 increases and restores the proliferation and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T lymphocytes;  KHK2455 also induces increased interferon (IFN) production, and causes a reduction in tumor-associated regulatory T cells (Tregs).

Scientific Research Applications

KHK2455 as an Immunotherapy Agent for Solid Tumors

KHK2455, an oral selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), is being developed as an active immunotherapy to treat advanced or metastatic solid tumors. IDO1 is a rate-limiting enzyme in the conversion of tryptophan to kynurenine, linked to immunosuppression. IDO1 inhibition by KHK2455 results in immune modulatory effects that may boost anti-cancer immune responses. A population pharmacokinetic-pharmacodynamic model was developed to characterize KHK2455 exposure and its relationship to response in patients with locally advanced or metastatic solid tumors, enabling dose optimization for future studies (Mehta et al., 2021).

Combination Therapy with Avelumab for Urothelial Carcinoma

A Phase 1 study investigated KHK2455 in combination with avelumab, a PD-L1 checkpoint inhibitor, in subjects with locally advanced or metastatic urothelial carcinoma. The study aimed to assess the complementary action of KHK2455's IDO1 inhibition and avelumab's checkpoint inhibition in treating urothelial carcinoma. This research represents an exploration of KHK2455 in enhancing anti-tumor immunity and overcoming tumor immune evasion (Desai et al., 2020).

properties

Product Name

KHK2455

IUPAC Name

N/A

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

KHK2455;  KHK-2455;  KHK 2455; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.